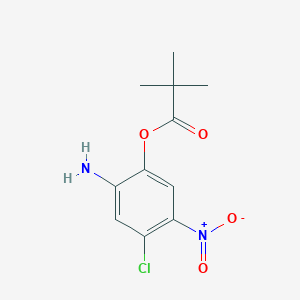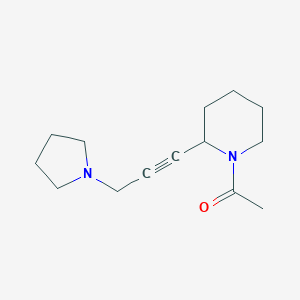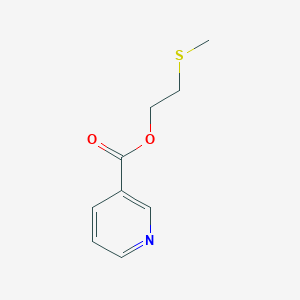
(2-amino-4-chloro-5-nitrophenyl) 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester typically involves the esterification of 2,2-Dimethylpropionic acid with 2-amino-4-chloro-5-nitrophenol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration, and halogens (chlorine or bromine) for halogenation.
Major Products:
Oxidation: Amino derivatives.
Reduction: Carboxylic acid and alcohol.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenol: Similar structure but lacks the ester group.
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrobenzyl ester: Similar structure but with a different ester group.
Uniqueness: 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is unique due to the combination of its ester, nitro, and amino groups, which confer distinct chemical reactivity and potential applications. The presence of the ester group allows for hydrolysis reactions, while the nitro and amino groups enable redox and substitution reactions, respectively.
Properties
CAS No. |
102405-48-1 |
|---|---|
Molecular Formula |
C11H13ClN2O4 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
(2-amino-4-chloro-5-nitrophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)10(15)18-9-5-8(14(16)17)6(12)4-7(9)13/h4-5H,13H2,1-3H3 |
InChI Key |
UDCWQCXQGQIFOC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] |
Synonyms |
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















